2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
The compound contains several functional groups including a cyclopropyl group, a thioether group, a pyrimidinone group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions, substitution reactions, or cyclization reactions . For example, pyrimidinone rings can be formed through a Biginelli reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclopropyl group may introduce strain into the molecule, potentially making it more reactive .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the thioether group could undergo oxidation reactions, and the pyrimidinone ring could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of polar functional groups like acetamide could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of pyrimidinones, oxazinones, and their derivatives, related to the core structure of the compound , were synthesized for potential antimicrobial applications. These compounds were created using citrazinic acid as a starting material and were evaluated for their antibacterial and antifungal activities. The studies showed that many of these compounds exhibited good antimicrobial properties, comparable to standard drugs like streptomycin and fusidic acid. This indicates the potential of such compounds, including the one you mentioned, in contributing to the development of new antimicrobial agents (Hossan et al., 2012).
Heterocyclic Chemistry and Drug Synthesis
Further research into the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings has been conducted. These studies not only contribute to the field of medicinal chemistry by providing new scaffolds for drug development but also highlight the versatility of pyrimidinone derivatives in synthesizing a variety of heterocyclic compounds that could have numerous scientific and pharmacological applications. This demonstrates the significance of researching compounds like "2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide" in developing new therapeutics and understanding chemical interactions within biological systems (Hassneen & Abdallah, 2003).
Future Directions
Properties
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O3S/c1-25-16-14(18(28)26(2)19(25)29)17(24-15(23-16)9-3-4-9)30-8-13(27)22-10-5-6-11(20)12(21)7-10/h5-7,9H,3-4,8H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQCACXGQYYSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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